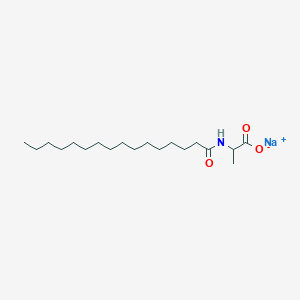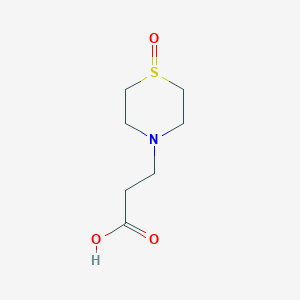![molecular formula C9H12O3S B12280210 Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester CAS No. 131543-52-7](/img/structure/B12280210.png)
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an interesting subject for research in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure consists of a bicyclo[1.1.1]pentane core with a carboxylic acid group, an acetylthio group, and a methyl ester group attached to it.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[111]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester typically involves the formation of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, which allows the construction of the bicyclo[1.1.1]pentane core on a large scale . The resulting diketone can then undergo various transformations to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the photochemical addition method makes it a promising approach for industrial production.
化学反応の分析
Types of Reactions
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
科学的研究の応用
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a useful tool for studying molecular interactions and biological pathways.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the structure of aromatic rings, allowing it to interact with proteins and other biological molecules in a similar manner .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the acetylthio and methyl ester groups.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a methoxycarbonyl group instead of an acetylthio group.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds have different functional groups attached to the bicyclo[1.1.1]pentane core.
Uniqueness
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester is unique due to the presence of the acetylthio group, which can undergo specific chemical reactions that are not possible with other similar compounds. This makes it a valuable building block for the synthesis of complex molecules with unique properties.
特性
CAS番号 |
131543-52-7 |
|---|---|
分子式 |
C9H12O3S |
分子量 |
200.26 g/mol |
IUPAC名 |
methyl 3-acetylsulfanylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C9H12O3S/c1-6(10)13-9-3-8(4-9,5-9)7(11)12-2/h3-5H2,1-2H3 |
InChIキー |
CCIOZFIYADKDHY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SC12CC(C1)(C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


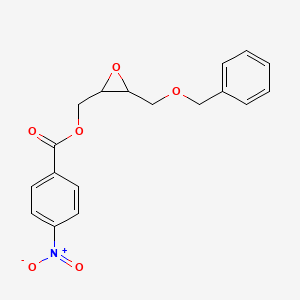


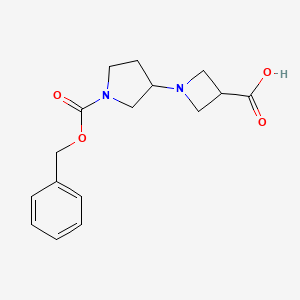
![5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl-D-glucopyranosyl)oxy]-1-benzopyrylium chloride](/img/structure/B12280163.png)
![{[(5-Azidopentyl)oxy]methyl}benzene](/img/structure/B12280175.png)
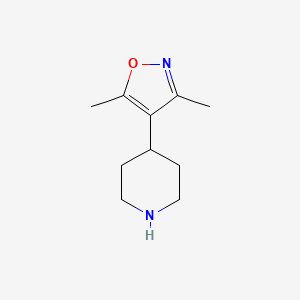
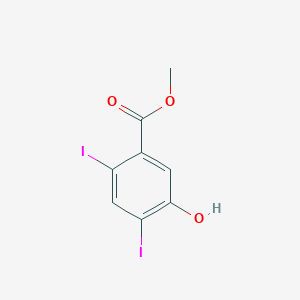

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12280202.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)

